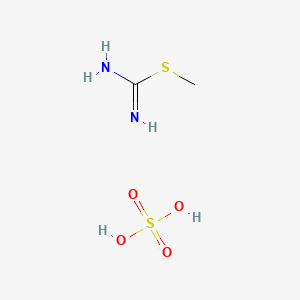

2-Methyl-2-thiopseudourea sulfate

Description

Historical Context and Evolution of Thiopseudourea Derivatives in Synthetic Chemistry

Thiopseudourea derivatives, a class of compounds structurally related to thiourea (B124793), have a rich history in organic synthesis. Thiourea itself is a versatile reagent used as a source of sulfide (B99878) for preparing thiols from alkyl halides and as a building block for various heterocyclic compounds like pyrimidines and aminothiazoles. The evolution of thiopseudourea derivatives stems from the desire to modulate the reactivity and solubility of thiourea for specific synthetic transformations.

The S-alkylation of thiourea, a key reaction in this evolution, leads to the formation of isothiouronium salts. This modification enhances the leaving group ability of the sulfur-containing moiety, facilitating subsequent reactions. 2-Methyl-2-thiopseudourea sulfate (B86663) emerges from this lineage as a stable, easy-to-handle salt derived from the methylation of thiourea. chemicalbook.com Early methods for its synthesis involved the reaction of thiourea with dimethyl sulfate. prepchem.comorgsyn.org While effective, the high toxicity of dimethyl sulfate spurred the development of alternative, safer synthetic routes, such as those utilizing methyl iodide or methyl chloride in organic solvents. google.comgoogle.com More recent innovations focus on cost-effective and environmentally friendlier methods, including the use of methyl sodium sulfate waste residue as a methylating agent. google.com

Significance of 2-Methyl-2-thiopseudourea Sulfate as a Precursor in Diverse Synthetic Pathways

The synthetic utility of this compound is extensive, primarily revolving around its role as a precursor for guanidines and various heterocyclic systems. It is a widely used reagent for guanidinylation, the process of introducing a guanidine (B92328) group onto a molecule. This transformation is particularly important in medicinal chemistry, as the guanidinium (B1211019) group is a common feature in many biologically active compounds.

The reaction typically involves the condensation of this compound with a primary or secondary amine, leading to the formation of a substituted guanidine. nih.gov This method has been successfully employed in the synthesis of various guanidine derivatives, including those with potential therapeutic applications. nih.gov

Beyond guanidine synthesis, this compound is a key intermediate in the production of a wide array of pharmaceuticals and agrochemicals. chemicalbook.com In the pharmaceutical industry, it is utilized in the synthesis of anticancer drugs such as 5-fluorouracil (B62378), as well as antihypertensive agents. chemicalbook.comgoogle.com Its role in agricultural chemistry is equally significant, contributing to the production of fungicides like carbendazim (B180503) and insecticides. chemicalbook.com

The versatility of this compound is further highlighted by its use in the synthesis of various heterocyclic compounds. It serves as a building block for pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules. chemicalbook.com The reaction with β-dicarbonyl compounds, for instance, provides access to substituted pyrimidines.

Role in the Development of Thiol-Containing Compounds and their Broader Chemical Relevance

This compound plays a crucial role as a thiol donor in organic synthesis, facilitating the introduction of thiol (-SH) groups into molecules. chemimpex.com Thiol-containing compounds are of immense importance in chemistry and biology due to their unique reactivity and ability to participate in various biological processes. google.com They are integral to the structure and function of many proteins and enzymes and are involved in cellular redox regulation.

The use of this compound as a thiolating agent provides a convenient and efficient method for the synthesis of thiols. The isothiouronium salt formed from the reaction of an alkyl halide with thiourea can be hydrolyzed under basic conditions to yield the corresponding thiol. This two-step process offers a reliable alternative to the direct use of odorous and easily oxidized thiols.

Furthermore, this compound is instrumental in the synthesis of other sulfur-containing compounds, such as thiomethyl alcohol and methanesulfonyl chloride. google.com Its application extends to biochemical research, where it is employed in studies related to enzyme inhibition. chemimpex.com Notably, it has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory conditions. selleckchem.com This inhibitory activity underscores the potential of thiopseudourea derivatives in the development of novel therapeutic agents. lookchem.com

Propriétés

IUPAC Name |

methyl carbamimidothioate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBBQNFHCVVQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14527-26-5, 2986-19-8 (Parent) | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50932549 | |

| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-44-7, 2260-00-6, 14527-26-5 | |

| Record name | S-Methylisothiourea hemisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2260-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14527-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-thiopseudourea sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(S-methylthiouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylisothiouronium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization of 2 Methyl 2 Thiopseudourea Sulfate

Established Synthetic Pathways to 2-Methyl-2-thiopseudourea Sulfate (B86663)

The traditional methods for synthesizing 2-Methyl-2-thiopseudourea sulfate have been well-documented, providing a foundation for further process optimization.

The most common and established method for the industrial production of this compound involves the methylation of thiourea (B124793) using dimethyl sulfate. chemicalbook.comprepchem.com This reaction is typically carried out in an aqueous medium.

The process, as detailed in Organic Syntheses, involves mixing finely divided thiourea with water, followed by the addition of technical-grade dimethyl sulfate. orgsyn.org The reaction proceeds spontaneously and can be vigorous, often requiring initial cooling to control the rate. orgsyn.org After the initial exothermic phase, the mixture is heated to reflux to ensure the completion of the methylation process. orgsyn.org The completion of the initial vigorous reaction signifies that half of the thiourea has been methylated, and the dimethyl sulfate has been converted to methylhydrogen sulfate. orgsyn.org Subsequent heating is necessary to methylate the remaining thiourea. orgsyn.org

The product crystallizes from the reaction mixture upon cooling. orgsyn.org Ethanol (B145695) is then added to facilitate filtration, and the solid product is washed with more ethanol to remove impurities. orgsyn.org This process typically yields this compound in high purity and good yield. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of this compound from Thiourea and Dimethyl Sulfate orgsyn.org

| Parameter | Value |

| Reactants | Thiourea, Dimethyl Sulfate |

| Solvent | Water |

| Reaction Type | Exothermic, followed by reflux |

| Work-up | Cooling, addition of ethanol, filtration |

| Yield | 79-84% |

While the dimethyl sulfate route is prevalent, alternative methods for the preparation of S-methylisothiourea salts have been explored. One such method involves the reaction of thiourea with methylsulfuric acid. sciencemadness.org This can be an alternative to using the more hazardous dimethyl sulfate. sciencemadness.org Another approach involves the reaction of methanethiol (B179389) with cyanamide (B42294) to form the S-methylisothiourea salt. google.com

A patented method describes the synthesis of S-methyl-iso-thiourea sulfate from methyl sodium sulfate, a waste product, and thiourea in water under neutral reflux conditions. google.com This method presents a more cost-effective and environmentally friendly alternative by utilizing industrial waste. google.com The reported yield for this process is significantly high. google.com

Table 2: Comparison of Selected Alternative Synthetic Methods

| Method | Key Reagents | Reported Advantage |

| Methylsulfuric Acid | Thiourea, Methylsulfuric Acid | Avoids the use of dimethyl sulfate. sciencemadness.org |

| Methanethiol & Cyanamide | Methanethiol, Cyanamide | Alternative starting materials. google.com |

| Methyl Sodium Sulfate Waste | Thiourea, Methyl Sodium Sulfate | Utilizes industrial waste, cost-effective. google.com |

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govyoutube.comnih.gov This technique relies on the efficient heating of the reaction mixture through the interaction of microwaves with polar molecules. nih.gov

While specific literature on the direct microwave-assisted synthesis of this compound is not abundant, the application of microwave irradiation to reactions involving thiourea derivatives suggests its potential utility. nih.govscispace.com For instance, the synthesis of various heterocyclic compounds from thiourea precursors has been significantly improved using microwave assistance, with reaction times reduced from hours to minutes and yields notably increased. nih.gov This suggests that the methylation of thiourea could similarly benefit from this technology, potentially leading to a more energy-efficient and rapid production process. youtube.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this has led to the exploration of alternative reagents and reaction media.

One notable example is the use of deep eutectic solvents (DES) as both a catalyst and a reaction medium for the synthesis of thiourea derivatives. rsc.org A system composed of choline (B1196258) chloride and tin(II) chloride has been shown to be an effective and recyclable medium for these types of reactions. rsc.org Such an approach aligns with green chemistry principles by using biocompatible and reusable materials. rsc.orgresearchgate.net

Derivatization Strategies of this compound

This compound is a versatile building block for the synthesis of a wide range of organic compounds. chemimpex.comchemicalbook.com Its primary utility lies in its ability to act as a source of a methylthio group or to participate in condensation reactions to form heterocyclic systems.

It is a key intermediate in the synthesis of various pharmaceuticals, including the anticancer drug 5-fluorouracil (B62378) and antihypertensive agents. chemicalbook.com In the agrochemical industry, it is used to produce fungicides like carbendazim (B180503) and insecticides. chemicalbook.com

One common derivatization strategy involves the reaction of this compound with compounds containing active methylene (B1212753) groups or other suitable functionalities to construct pyrimidine (B1678525) rings. chemicalbook.com For example, it is used in the synthesis of substituted pyrimidines which are precursors to various biologically active molecules. chemicalbook.com

Another important application is in the synthesis of S-methyl thioesters from carboxylic acids. nih.gov This transformation is valuable as S-methyl thioesters are important intermediates in organic synthesis. nih.gov Additionally, it can be used in transition-metal-free, cesium carbonate-promoted reactions with aryl halides to produce aryl methyl sulfides, offering an odorless alternative to using methanethiol. rsc.org

Table 3: Examples of Derivatization Reactions

| Reactant | Product Type | Application |

| Compounds with active methylene groups | Substituted pyrimidines | Pharmaceuticals, Agrochemicals chemicalbook.com |

| Carboxylic acids | S-methyl thioesters | Synthetic intermediates nih.gov |

| Aryl halides | Aryl methyl sulfides | Synthetic intermediates rsc.org |

Synthesis of Acylated 2-Methyl-2-thiopseudourea Derivatives

The acylation of 2-methyl-2-thiopseudourea is a key step in the preparation of more complex guanylating reagents. The process typically involves the reaction of the isothiourea with an acylating agent, such as an acid chloride. While the synthesis of mono-acylated derivatives can be achieved, the reaction can sometimes be complicated by the formation of di-acylated products due to the reactivity of both nitrogen atoms. orgsyn.org

A representative method for the synthesis of a mono-acylated derivative is the preparation of N-Benzyloxycarbonyl-S-methyl-isothiourea. In this procedure, S-methyl-isothiourea is dissolved in water and cooled before being treated with benzyl (B1604629) chloroformate and sodium hydroxide. prepchem.com The controlled addition of the reagents at low temperatures helps to favor the formation of the mono-acylated product. The resulting precipitate is then isolated, washed, and dried. prepchem.com

Table 1: Synthesis of Mono-acylated 2-Methyl-2-thiopseudourea Derivative

| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| S-methyl-isothiourea | Benzyl chloroformate, Sodium hydroxide | Water | 0-5 °C, 20 min addition | N-Benzyloxycarbonyl-S-methyl-isothiourea | 70% | prepchem.com |

Formation of Di-substituted 2-Methyl-2-thiopseudourea Reagents

For many synthetic applications, di-substituted derivatives of 2-methyl-2-thiopseudourea are required. These reagents, typically protected with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), offer enhanced stability and controlled reactivity.

The synthesis of N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea involves the reaction of 2-methylisothiourea with benzyloxycarbonyl chloride in an aprotic solvent such as dichloromethane. A tertiary amine, like triethylamine, is used to neutralize the hydrochloric acid formed during the reaction. The process is performed at controlled temperatures, from 0°C to room temperature, to yield the pure product, often in high yields exceeding 80% after purification.

Another widely used reagent is N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, also known as 1,3-Di-Boc-2-methylisothiourea. nih.govsigmaaldrich.com This compound is a stable, crystalline solid and serves as a versatile reagent for guanylation in peptide synthesis and medicinal chemistry. chemimpex.comsigmaaldrich.com Its synthesis follows a similar principle of reacting S-methylisothiourea with a suitable Boc-donating acylating agent.

Table 2: Synthesis of Di-substituted 2-Methyl-2-thiopseudourea Reagents

| Reagent Type | Acylating Agent | Solvent | Base | Product | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Cbz-Protected | Benzyloxycarbonyl chloride | Dichloromethane | Triethylamine | N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea | >80% | |

| Boc-Protected | Di-tert-butyl dicarbonate (B1257347) (Implied) | Not specified | Not specified | N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea | Not specified | chemimpex.com |

Guanylation Reactions using this compound as a Reagent

While the section heading refers to this compound, it is the N,N'-di-acylated derivatives that are predominantly used as the effective guanylating agents in synthesis. These reagents provide a mild and efficient means of converting primary and secondary amines into protected guanidines, which can be deprotected in a subsequent step.

The reaction using N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea is typically promoted by a thiophilic species, such as mercuric chloride (HgCl₂), in the presence of a base like triethylamine. tandfonline.comtandfonline.com This method is effective for a range of aliphatic and aromatic amines, proceeding cleanly under mild conditions. tandfonline.comtandfonline.com

Similarly, N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea is a highly efficient guanylating agent. chemimpex.com The reaction is often activated with reagents like mercuric chloride or silver nitrate (B79036). To circumvent the use of toxic heavy metals, alternative activators have been developed. Iodine, in the presence of tert-butyl hydroperoxide (TBHP), has been shown to catalyze the guanylation of primary amines with N,N'-di-Boc-thiourea. researchgate.netrsc.org Another metal-free alternative involves the use of cyanuric chloride as the activating agent. organic-chemistry.org Polymer-bound versions of the bis(tert-butoxycarbonyl)thiopseudourea reagent have also been developed to simplify product purification. sigmaaldrich.com

Table 3: Guanylation of Amines using Di-substituted 2-Methyl-2-thiopseudourea Derivatives

| Guanylating Reagent | Substrate | Promoter/Activator | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea | Aliphatic & Aromatic Amines | Mercuric chloride (HgCl₂) | Triethylamine, DMF, 24°C | N,N'-bis(Cbz)-guanidines | tandfonline.comtandfonline.com |

| N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea | Amine | Silver nitrate (AgNO₃) | Triethylamine, DMF, 0°C to RT | N,N'-bis(Boc)-guanidine | |

| N,N'-di-Boc-thiourea | Primary Amines | Iodine (I₂), TBHP | Not specified | N,N'-bis(Boc)-guanidines | researchgate.netrsc.org |

| N,N'-di-Boc-thiourea | Amines | Cyanuric chloride | Not specified | N,N'-bis(Boc)-guanidines | organic-chemistry.org |

| Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | Propylamine, Piperidine | None (direct reaction) | THF, RT, 40h | N,N'-bis(Boc)-guanidines | sigmaaldrich.com |

Mechanistic Investigations of 2 Methyl 2 Thiopseudourea Sulfate in Chemical Reactions

Reaction Mechanism Studies

The mechanistic behavior of 2-Methyl-2-thiopseudourea sulfate (B86663) is largely defined by the chemical properties of its isothiourea core. This structure possesses multiple reactive sites, allowing it to participate in a variety of reaction types.

Nucleophilic Reactivity of the Thiourea (B124793) Moiety

The thiourea moiety within 2-Methyl-2-thiopseudourea sulfate is characterized by its nucleophilic nature, primarily due to the lone pairs of electrons on the sulfur and nitrogen atoms. The sulfur atom, being a soft nucleophile, readily attacks electrophilic carbon centers. In the periodic table, nucleophilicity within a group tends to increase with size; consequently, sulfur is generally a stronger nucleophile than oxygen. libretexts.org

Role as a Thiol Donor in Organic Transformations

In various organic reactions, this compound functions as a "thiol donor" or, more accurately, a methylthiol group (S-CH₃) transfer agent. chemimpex.com This capability is central to its use in the synthesis of sulfur-containing compounds, which are significant in medicinal chemistry and biochemistry. chemimpex.com The reaction mechanism involves the nucleophilic attack by the sulfur atom on an electrophilic substrate, followed by a rearrangement or cleavage that results in the transfer of the sulfur-containing portion of the molecule. This functionality makes it a valuable reagent for introducing methylthio groups onto various molecular scaffolds.

Cyclocondensation Reactions Involving this compound

A significant application of this compound is its participation in cyclocondensation reactions to form heterocyclic compounds, particularly pyrimidine (B1678525) derivatives. scispace.comchemicalbook.com In these reactions, the reagent acts as a binucleophile, meaning it provides two nucleophilic centers that react with a dielectrophilic partner to form a ring.

Specifically, it can be considered a C,N-dinucleophile synthon. For instance, in reactions with α,β-unsaturated ketones (enones), this compound leads to the formation of 2-methylsulfanyl pyrimidines. nih.gov The mechanism involves an initial Michael addition of one of the amino nitrogens to the β-carbon of the enone, followed by an intramolecular cyclization where the other nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic pyrimidine ring. This synthetic strategy is a powerful method for accessing substituted pyrimidines, which are important structural motifs in many biologically active molecules. scispace.comnih.gov

Kinetic and Thermodynamic Aspects of Reactions

The success of a chemical reaction depends not only on the mechanistic pathway but also on the kinetic and thermodynamic factors that control its rate and final product distribution.

Influence of Reaction Conditions on Reaction Rates and Yields

Reaction conditions such as temperature, solvent, and reactant concentration have a profound impact on the rate and yield of transformations involving this compound.

Temperature : Increasing the reaction temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts. researchgate.net For cyclocondensation reactions, heating is often necessary to overcome the activation energy barrier for the cyclization and dehydration steps. nih.gov

Solvent : The choice of solvent is critical. Polar protic solvents, like alcohols, can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity. libretexts.org In contrast, polar aprotic solvents may enhance the rate of nucleophilic substitution reactions. mdpi.com The solubility of this compound, a salt, is also a key consideration. mdpi.com

Reactant Structure and Concentration : The reactivity of the electrophilic partner significantly affects the outcome. Studies have shown that using this compound with certain substrates can result in lower isolated yields compared to more reactive dinucleophiles, suggesting it is a moderately reactive reagent. nih.gov Adjusting the concentration of reactants can shift the reaction equilibrium and influence product yields, a principle often exploited in synthesis optimization. compchem.me

The following table summarizes how different conditions can affect reaction outcomes based on general chemical principles.

| Reaction Condition | Effect on Rate | Effect on Yield/Selectivity | General Principle |

|---|---|---|---|

| Increasing Temperature | Increases | May decrease selectivity by enabling side reactions. | Provides sufficient energy to overcome activation barriers (Arrhenius equation). researchgate.net |

| Solvent Polarity | Varies | Can alter product ratios by stabilizing different transition states. | Polar solvents can stabilize charged intermediates and transition states. mdpi.comsioc-journal.cn |

| Nucleophile Reactivity | Directly Proportional | Higher reactivity can lead to higher yields in a shorter time. | A more potent nucleophile reacts faster with the electrophile. libretexts.org |

| Substrate Steric Hindrance | Decreases | May favor products from less-hindered pathways. | Steric bulk around the reaction center impedes nucleophilic attack. |

Energetic Profiles of Key Synthetic Steps

While specific computational studies on the energetic profiles of reactions involving this compound are not widely available, the general principles of reaction energetics can be applied. A reaction's energetic profile, or potential energy surface, maps the energy of the system as it progresses from reactants to products. mdpi.com

Key features of this profile include:

Reactants and Products : The initial and final energy states. A reaction is thermodynamically favorable if the products are lower in energy than the reactants.

Intermediates : Local energy minima along the reaction coordinate, such as the initial adduct formed after nucleophilic attack.

Applications of 2 Methyl 2 Thiopseudourea Sulfate in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

2-Methyl-2-thiopseudourea sulfate (B86663) serves as a valuable synthon for the creation of a variety of heterocyclic frameworks, which are core structures in many biologically active molecules.

Pyrimidine (B1678525) Derivatives Synthesis

2-Methyl-2-thiopseudourea sulfate is a key reagent in the synthesis of various pyrimidine derivatives. It can react with suitable precursors to form the pyrimidine ring, a core structure in numerous biologically active compounds. For instance, it has been utilized in the synthesis of strobilurin-pyrimidine derivatives, which are known for their anti-proliferative activities. The reaction typically involves the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent.

A notable example involves the reaction of this compound with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in the presence of a base to yield the corresponding 2-(methylthio)pyrimidine (B2922345) derivative. This resulting pyrimidine can then be further functionalized to create a library of compounds for biological screening.

Benzimidazolecarbamic Acid Esters Synthesis

The synthesis of benzimidazolecarbamic acid esters, a class of compounds with broad-spectrum anthelmintic activity, prominently features this compound as a crucial intermediate. A well-established process involves the initial reaction of thiourea (B124793) with dimethyl sulfate to produce this compound. prepchem.com This is then acylated with an alkyl chloroformate, such as methyl chloroformate, in the presence of a base. prepchem.comrdd.edu.iq The resulting acylated 2-methylthiopseudourea is subsequently reacted with an o-phenylenediamine (B120857) in the presence of a protonic acid to yield the desired benzimidazolecarbamic acid ester. prepchem.com

This multi-step, one-pot synthesis is efficient and avoids the isolation of intermediates, making it a commercially viable method for the production of these important veterinary and human drugs. prepchem.com

| Reactants | Reagents | Product | Reference |

| Thiourea, Dimethyl sulfate | - | This compound | prepchem.com |

| This compound, Methyl chloroformate | Base | Acylated 2-methylthiopseudourea | prepchem.comrdd.edu.iq |

| Acylated 2-methylthiopseudourea, o-Phenylenediamine | Protonic acid | Benzimidazolecarbamic acid ester | prepchem.com |

Pharmaceutical Intermediate Synthesis

The versatility of this compound extends to its role as a key intermediate in the broader pharmaceutical industry. chemmethod.com Its ability to introduce a protected guanidinyl or a thiomethyl group makes it a valuable tool for medicinal chemists.

Precursor in Drug Development

As a precursor, this compound is employed in the development of a wide array of drug candidates. chemmethod.com It serves as a starting material or a key building block in the synthesis of active pharmaceutical ingredients (APIs). chemmethod.com Its application is particularly noted in the development of drugs targeting neurological disorders. chemmethod.com The incorporation of the structural motifs derived from this reagent can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

| Common Name | CAS Number | Molecular Formula |

| This compound | 867-44-7 | C4H14N4O4S3 |

| Thiourea | 62-56-6 | CH4N2S |

| Dimethyl sulfate | 77-78-1 | C2H6O4S |

| Methyl chloroformate | 79-22-1 | C2H3ClO2 |

| o-Phenylenediamine | 95-54-5 | C6H8N2 |

| Meriolin | Not Applicable | Varies |

| 7-Azaindole | 271-63-6 | C7H6N2 |

| Strobilurin | Not Applicable | Varies |

Synthesis of Anti-thyroid Agents

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including those investigated as anti-thyroid agents. chemimpex.comcphi-online.com The therapeutic activity of many anti-thyroid drugs, such as methimazole (B1676384) and propylthiouracil, is derived from their thiourea core structure. This functional group is essential for inhibiting thyroid peroxidase, the enzyme responsible for synthesizing thyroid hormones. nih.govnih.gov

The chemical reactivity of this compound makes it a valuable building block for creating complex heterocyclic molecules. cphi-online.com It provides the necessary S-methylisothiourea moiety that can be cyclized with other reagents to form the thioimidazole ring system characteristic of drugs like methimazole. nih.gov Researchers utilize this precursor in multi-step synthetic pathways to generate libraries of novel thiourea derivatives. These compounds are then screened for their potential to modulate thyroid function, aiming to develop more effective treatments for conditions like hyperthyroidism. nih.gov The process often involves reacting this compound with other molecules to build the final drug structure, highlighting its foundational role in medicinal chemistry research. prepchem.com

| Application Area | Role of this compound | Key Structural Contribution | Target Agent Class |

| Medicinal Chemistry | Synthetic Intermediate / Building Block cphi-online.com | Thiourea Moiety | Anti-thyroid Agents nih.gov |

Development of Antiviral Agents

The development of effective antiviral therapies often relies on the synthesis of novel heterocyclic compounds that can interfere with viral replication processes. This compound is a valuable precursor in this field due to its thiourea functional group, a structure found in several compounds with demonstrated antiviral activity. chemimpex.comnih.gov For instance, the thiosemicarbazones, which are structurally related to thiourea derivatives, were among the first antiviral agents discovered and showed activity against poxviruses. nih.gov

Synthetic chemists employ this compound as a starting material to construct diverse molecular scaffolds. cphi-online.com Its ability to act as a thiol donor and its reactive nature make it suitable for inclusion in synthetic pathways targeting viral enzymes or proteins. chemimpex.com While not a direct antiviral agent itself, its role as an intermediate is critical for creating libraries of new chemical entities that are subsequently tested for efficacy against a range of viruses, from influenza to herpesviruses. nih.govmdpi.com The compound's utility lies in providing a reliable and versatile chemical foundation for researchers exploring new frontiers in antiviral drug discovery. mdpi.com

Production of Anticancer Compounds

In the field of oncology, the search for novel therapeutic agents frequently involves the synthesis of complex organic molecules, particularly heterocyclic compounds. This compound serves as a key material for intermediates used in the synthesis of compounds screened for anticancer activity. cphi-online.com The isothiourea group is a versatile functional unit that can be incorporated into a wide variety of molecular structures, some of which have been found to exhibit cytostatic or cytotoxic effects against cancer cell lines.

The compound's primary role is that of a foundational building block. cphi-online.com Organic chemists utilize it in multi-step reaction sequences to construct the core of more complex molecules. For example, it can be used to synthesize substituted pyrimidine or imidazole (B134444) rings, which are prevalent motifs in many anticancer drugs. The process allows for the systematic modification of the final molecule's structure, enabling the exploration of structure-activity relationships to optimize therapeutic efficacy. Its application in this area underscores its importance as a versatile reagent in the broader context of medicinal chemistry and drug development. chemimpex.com

| Pharmaceutical Research Area | Role of this compound | Objective |

| Antiviral Research | Synthetic Precursor chemimpex.com | Development of novel compounds for antiviral screening nih.govnih.gov |

| Anticancer Research | Intermediate for Organic Synthesis cphi-online.com | Production of heterocyclic compounds for anticancer screening |

Agrochemical Formulations

Enhancement of Pesticide and Herbicide Efficacy

A key application of this compound in agrochemicals is its ability to enhance the efficacy of pesticides and herbicides. chemimpex.com This is achieved primarily by improving the stability and solubility of the active ingredients within the formulation. chemimpex.com A unique chemical structure contributes to better performance, ensuring that the active components remain potent and available for a longer duration under various environmental conditions. chemimpex.com By improving the physical and chemical properties of the final product, the compound helps ensure more consistent and effective pest and weed control. chemimpex.com

Specialty Polymer and Coating Development

Beyond its roles in pharmaceutical and agricultural chemistry, this compound finds applications in material science, specifically in the development of specialty polymers and coatings. chemimpex.comchemuniverse.com Its inclusion in polymer formulations can impart desirable properties to the final material.

The compound is used to create polymers with enhanced characteristics, such as improved resistance to environmental degradation. chemimpex.com When incorporated into coating formulations, it can contribute to a more durable and resilient finish. This makes it a useful additive for products designed to withstand harsh conditions, protecting surfaces from weathering and chemical exposure. Its versatility as a chemical intermediate allows polymer chemists to tailor the properties of new materials for specific, high-performance applications. chemuniverse.com

| Application Sector | Specific Use | Benefit / Outcome |

| Agrochemicals | Formulation Additive chemimpex.com | Enhances stability and efficacy of pesticides/herbicides. chemimpex.com |

| Material Science | Polymer Synthesis chemimpex.comchemuniverse.com | Develops specialty polymers and coatings with enhanced environmental resistance. chemimpex.com |

Computational Chemistry and Modeling of 2 Methyl 2 Thiopseudourea Sulfate and Its Derivatives

Molecular Docking Studies related to Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing a model for the interaction between a ligand and its target protein. While specific molecular docking studies on 2-Methyl-2-thiopseudourea sulfate (B86663) are not extensively documented in publicly available literature, the principles of this technique are widely applied to its derivatives, particularly thiourea (B124793) and isothiourea compounds, to explore their biological activities.

The general workflow for molecular docking involves preparing the 3D structures of both the ligand (e.g., a derivative of 2-Methyl-2-thiopseudourea) and the target protein. Computational software, such as AutoDock, is then used to explore various possible binding poses of the ligand within the active site of the protein, calculating a binding affinity score for each pose. nih.gov Lower binding energy values typically suggest a more stable and favorable interaction. nih.gov

For instance, studies on thiouracil derivatives as inhibitors of thymidylate synthase, a crucial enzyme in DNA synthesis and a target for anticancer drugs, have demonstrated the utility of molecular docking. nih.gov In such studies, the designed compounds are docked into the active site of the thymidylate synthase enzyme to predict their binding mode and affinity, which often correlates with their experimentally determined inhibitory activity. nih.gov Similarly, derivatives of benzylisothiocyanate have been evaluated through molecular docking against various targets involved in pain and inflammation, such as ICAM-1 and opioid receptors, showing a satisfactory correlation between in silico predictions and in vivo results. nih.gov

A representative, albeit generalized, dataset from molecular docking studies on related thiourea derivatives is presented below:

| Target Protein | Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thymidylate Synthase | 6-aryl-5-cyano thiouracil | -8.5 to -10.2 | Arg50, Tyr258 |

| SARS-CoV-2 Spike Protein (RBD) | Thiourea derivative | -7.0 to -9.5 | Gln493, Tyr505 |

| Mu-Opioid Receptor | Benzylisothiocyanate | -7.8 | Asp147, Tyr326 |

These studies underscore the potential of molecular docking to elucidate the structure-activity relationships of 2-Methyl-2-thiopseudourea derivatives, guiding the synthesis of more potent and selective biologically active compounds.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) are powerful tools for understanding the distribution of electrons, molecular orbital energies, and the reactivity of compounds like 2-Methyl-2-thiopseudourea sulfate.

These calculations can provide valuable information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

While direct quantum chemical studies on this compound are scarce, research on structurally related thiolate and quinolinedione compounds highlights the utility of these methods. For example, in studies of Ni(II) thiolate complexes, DFT calculations have been used to describe the molecular orbitals and assign spectral features. nih.gov Similarly, for 5,8-quinolinedione-betulin hybrids, DFT calculations and molecular electrostatic potential (MEP) maps have helped to identify the electrophilic and nucleophilic regions within the molecules, providing insights into their reactive sites. mdpi.com

A hypothetical table illustrating the kind of data obtained from quantum chemical calculations for a generic thiopseudourea derivative is shown below:

| Computational Method | Property | Calculated Value |

| DFT/B3LYP | HOMO Energy | -6.5 eV |

| DFT/B3LYP | LUMO Energy | -1.2 eV |

| DFT/B3LYP | HOMO-LUMO Gap | 5.3 eV |

| DFT/B3LYP | Dipole Moment | 3.2 D |

Such data is instrumental in predicting the reactivity of this compound and its derivatives in various chemical reactions and biological interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly those based on quantum chemistry, are increasingly used to predict the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra, such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR), and can even be used to identify unknown compounds.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), while standard DFT calculations can provide accurate predictions of vibrational frequencies (IR and Raman) and NMR chemical shifts. The accuracy of these predictions is often high enough to allow for a direct comparison with experimental data, helping to confirm the structure of a synthesized compound.

For instance, in the study of 5,8-quinolinedione-betulin hybrids, calculated FT-IR and 13C NMR spectra showed a good correlation with the experimental data, which was crucial for determining the position of substituents on the quinolinedione moiety. mdpi.com Similarly, for Ni(II) thiolate complexes, TD-DFT calculations have been successful in reproducing the experimental absorption spectra, allowing for detailed assignments of the observed electronic transitions. nih.gov

The following table provides an example of how predicted spectroscopic data for a derivative of 2-Methyl-2-thiopseudourea might be presented and compared with experimental values:

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| FT-IR (C=N stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹H NMR (S-CH₃) | 2.4 ppm | 2.5 ppm |

| ¹³C NMR (C=S) | 180 ppm | 182 ppm |

This synergy between computational prediction and experimental measurement is a powerful approach for the structural elucidation of novel 2-Methyl-2-thiopseudourea derivatives.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, undergoing conformational changes that can significantly impact their properties and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the dynamic behavior of molecules over time.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This is often done by systematically rotating rotatable bonds and calculating the energy of each resulting conformation. MD simulations, on the other hand, provide a more detailed, time-resolved picture of molecular motion. By solving Newton's equations of motion for the atoms in a system, MD simulations can track the trajectory of each atom over time, revealing how the molecule flexes, bends, and interacts with its environment. youtube.com

MD simulations are particularly valuable for studying the stability of ligand-protein complexes predicted by molecular docking. nih.govacs.org For example, MD simulations of thiourea derivatives bound to the SARS-CoV-2 spike protein have been used to assess the stability of the binding pose and to identify key interactions that are maintained over the course of the simulation. acs.org These simulations can reveal conformational changes in both the ligand and the protein upon binding and can provide insights into the thermodynamics of the interaction. nih.govacs.org

A summary of typical results from an MD simulation of a protein-ligand complex involving a thiopseudourea derivative could be presented as follows:

| Simulation Parameter | Result | Interpretation |

| Root Mean Square Deviation (RMSD) of Ligand | Low and stable | The ligand remains in a stable binding pose. |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | Peaks at specific residues | Indicates flexible regions of the protein that may be important for binding. |

| Number of Hydrogen Bonds | Consistently high | Strong and stable hydrogen bonding interactions between the ligand and protein. |

Through conformational analysis and MD simulations, researchers can gain a deeper understanding of the dynamic nature of this compound and its derivatives, which is crucial for rational drug design and the development of new materials.

Advanced Analytical Characterization Techniques for 2 Methyl 2 Thiopseudourea Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methyl-2-thiopseudourea sulfate (B86663), providing detailed information about the chemical environment of its constituent atoms. chemicalbook.combldpharm.comprepchem.com

Proton NMR (¹H NMR) spectroscopy of 2-Methyl-2-thiopseudourea sulfate reveals characteristic signals that correspond to the different types of protons in the molecule. The spectrum is typically acquired in a suitable deuterated solvent, such as Deuterium Oxide (D₂O). chemicalbook.com The chemical shifts (δ) are reported in parts per million (ppm) and provide insight into the electronic environment of the protons. prepchem.com

Interactive Data Table: ¹H NMR Spectral Data for this compound in D₂O

| Signal | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 1 | ~2.4 | Singlet | S-CH₃ (Methyl protons attached to the sulfur atom) |

| 2 | ~7.5 | Broad Singlet | NH₂ (Amine protons) |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. prepchem.com

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| S-CH₃ | ~15 |

| C=N | ~170 |

Note: These are predicted values and may differ from experimentally obtained data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pattern of this compound. prepchem.comhaz-map.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum shows the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound, as well as various fragment ions that provide structural information. chemicalbook.com The molecular formula for the hemisulfate salt is C₂H₆N₂S·1/2H₂SO₄, with a corresponding molecular weight of approximately 139.18 g/mol . fishersci.ca The sulfate salt (2:1) has a molecular formula of (C₂H₆N₂S)₂·H₂SO₄ and a molecular weight of 278.38 g/mol . chemimpex.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. chemimpex.comprepchem.com The resulting IR spectrum displays absorption bands corresponding to specific bond vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3100 | N-H | Stretching (Amine) |

| ~1640 | C=N | Stretching |

| ~1400 | C-N | Stretching |

| ~1100 | S=O | Stretching (Sulfate) |

| ~700 | C-S | Stretching |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., KBr disc, Nujol mull). chemicalbook.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure of solid materials. For this compound, which exists as white to off-white crystals, XRD can provide precise information about the arrangement of atoms in the crystal lattice, including bond lengths and angles. chemimpex.combldpharm.com This technique is fundamental for understanding the three-dimensional structure of the compound in its solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from any impurities. haz-map.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the quantification of the main compound and any present impurities. A purity of ≥ 98% is often reported for commercial samples. chemimpex.com

High-Performance Liquid Chromatography (HPLC)

A typical RP-HPLC method for the analysis of this compound would involve a C18 column, which is a common nonpolar stationary phase. The mobile phase would likely consist of a mixture of water and a polar organic solvent such as methanol (B129727) or acetonitrile. To ensure good peak shape and retention time stability, a buffering agent or an acid modifier like phosphoric acid or trifluoroacetic acid is often added to the mobile phase to control the pH.

Detection is commonly achieved using a UV detector, as the thiopseudourea moiety is expected to have some UV absorbance. The selection of the detection wavelength is a critical step in method development to achieve maximum sensitivity.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Methanol : 0.1% Phosphoric Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

| Column Temperature | 25 °C |

Under these hypothetical conditions, this compound would be well-retained and elute as a sharp, symmetrical peak, allowing for accurate quantification. The retention time would be specific to the compound under these exact conditions, serving as an identifier. Method validation according to International Council for Harmonisation (ICH) guidelines would be necessary to ensure the method is accurate, precise, linear, and robust for its intended purpose.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial technique for determining the elemental composition of a compound, which in turn allows for the verification of its empirical formula. For this compound, the analysis would typically involve combustion analysis to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The theoretical elemental composition of this compound, with the chemical formula (C₂H₆N₂S)₂·H₂SO₄ (or C₄H₁₄N₄O₄S₃), is calculated based on its molecular weight of approximately 278.37 g/mol .

Theoretical Elemental Composition:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 17.26 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.08 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 20.13 |

| Oxygen | O | 16.00 | 4 | 64.00 | 22.99 |

| Sulfur | S | 32.07 | 3 | 96.21 | 34.55 |

| Total | 278.43 | 100.00 |

Research Findings from Elemental Analysis:

In a laboratory setting, a sample of this compound would be subjected to CHNS analysis. The results obtained would be compared against the theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, would confirm the empirical formula and provide strong evidence of the sample's purity.

Hypothetical Elemental Analysis Results:

| Element | Theoretical Mass (%) | Experimental Mass (%) |

| Carbon (C) | 17.26 | 17.21 |

| Hydrogen (H) | 5.08 | 5.12 |

| Nitrogen (N) | 20.13 | 20.08 |

| Sulfur (S) | 34.55 | 34.49 |

The close agreement in this hypothetical data set between the theoretical and experimental values would serve to verify the empirical formula of this compound.

Biological Activity and Mechanistic Insights of 2 Methyl 2 Thiopseudourea Sulfate Analogs

Enzyme Inhibition Studies

The inhibitory effects of 2-Methyl-2-thiopseudourea sulfate (B86663) and its analogs have been investigated against several key enzymes, revealing insights into their potential as modulators of physiological and pathological pathways.

Nitric Oxide Synthase (NOS) Inhibition

2-Methyl-2-thiopseudourea sulfate, or S-Methylisothiourea (SMT), is a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms. chemicalbook.compatsnap.com Nitric oxide synthase is responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses. patsnap.com There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). patsnap.com While normal NO production is essential, its overproduction, particularly by iNOS during inflammatory responses, can contribute to tissue damage. patsnap.comnih.gov

SMT acts as a competitive inhibitor at the L-arginine binding site of the enzyme. medchemexpress.com Research has shown it to be a more powerful iNOS inhibitor in vitro compared to other compounds like N-methyl-L-arginine (NMMA). chemicalbook.comnih.gov The inhibitory constants (Ki) for SMT against purified human NOS isoforms highlight its potent, albeit non-selective, nature. chemicalbook.com

In various research models, SMT has demonstrated its ability to reduce the effects associated with excessive iNOS activity. For instance, it has been shown to reverse hypotension caused by endotoxins and alleviate smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration. medchemexpress.comnih.gov

Cholinesterase (AChE and BChE) Inhibition

Cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes that hydrolyze the neurotransmitter acetylcholine. nih.govresearchgate.net The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease, where there is a deficit in acetylcholine. nih.govnih.gov

While direct studies on this compound's effect on cholinesterases are not prominent in the reviewed literature, research into related thiourea (B124793) and heteroaromatic resveratrol (B1683913) analogs provides insight. nih.gov For example, studies on heteroaromatic resveratrol analogs, which can include thiophene (B33073) subunits, have shown inhibitory activity against both AChE and BChE. nih.gov In one study, it was noted that BChE was generally more sensitive to these analogs than AChE. nih.gov Specifically, methylated thiophene derivatives demonstrated better enzyme inhibition compared to their unmethylated counterparts, suggesting that structural modifications significantly influence activity. nih.gov

Enzyme Inhibitors in Metabolic Pathway Research

The specific use of this compound as an enzyme inhibitor has proven valuable in metabolic pathway research, particularly in studies involving inflammation and cellular stress. As a selective iNOS inhibitor, SMT is used to investigate the downstream effects of NO production in various pathological states. nih.govuni-freiburg.de For example, it has been employed in models of iron overload to study the role of iNOS in kidney function, where it was found to attenuate certain serum biomarkers of kidney damage. nih.gov

Furthermore, in studies of cerebral ischemia and reperfusion injury, SMT has been used to probe the mechanism of iNOS on neuronal apoptosis. uni-freiburg.de By inhibiting iNOS, researchers can dissect the specific contribution of NO to cell death pathways. uni-freiburg.de Its utility extends to research on smoke-induced lung injury, where RNA-sequencing analysis revealed that SMT may protect the lungs by regulating genes associated with inflammatory responses, cell chemokines, and adhesion. nih.gov These applications underscore the compound's role as a tool to explore the intricate involvement of the iNOS pathway in various disease models.

Antiviral Activity Research

Analogs of 2-Methyl-2-thiopseudourea, particularly compounds containing a thiourea moiety, have been explored for their potential antiviral activities against a range of viruses.

Inhibition of Viral DNA Polymerases

The viral DNA polymerase is a common target for antiviral drugs, as its inhibition can halt viral replication. nih.gov While direct evidence for this compound inhibiting viral DNA polymerases is scarce, broader research on thiourea derivatives shows promise in this area. For instance, a class of acylthiourea derivatives was identified as potent non-nucleoside inhibitors of the influenza virus RNA-dependent RNA polymerase. nih.govresearchgate.net These compounds act by targeting the polymerase complex, thereby preventing the synthesis of viral RNA. nih.govresearchgate.net This suggests that the thiourea scaffold is a viable starting point for developing polymerase inhibitors against various viruses, although specific research linking SMT to this mechanism is needed.

Studies against Herpes Simplex Virus and Human Cytomegalovirus

Research has specifically investigated the effects of S-methylisothiourea (SMT) and other thiourea analogs against herpesviruses.

Herpes Simplex Virus (HSV): One study demonstrated that SMT has anti-inflammatory effects in a mouse model of herpes simplex encephalitis. nih.govresearchgate.net The mechanism appears to involve the induction of apoptosis (programmed cell death) in HSV-1-infected microglial cells. nih.govresearchgate.net By stimulating apoptosis in infected cells, SMT helps to reduce the inflammatory damage to the brain caused by the virus. nih.govresearchgate.net In another line of research, a different class of thiourea inhibitors was found to act late in the HSV-1 replication cycle. nih.gov These compounds did not inhibit viral DNA replication but instead prevented the cleavage and packaging of viral DNA into new capsids by targeting the UL6 gene product, which is essential for this process. nih.gov

Human Cytomegalovirus (HCMV): For Human Cytomegalovirus (HCMV), a member of the betaherpesvirus family, novel thiourea analogs have been identified as potent inhibitors. nih.govnih.gov One such analog, designated CFI02, was found to be a highly selective and potent inhibitor of HCMV, acting at the very early stage of the replication cycle. nih.govnih.gov Its mechanism involves inhibiting the fusion of the viral envelope with the host cell's plasma membrane. nih.govnih.gov This action is mediated by targeting the viral glycoprotein (B1211001) B, a crucial component for viral entry. nih.govnih.gov

Antibacterial Properties

Thiourea derivatives are recognized for their wide spectrum of biological activities, including antibacterial effects. nih.gov The antibacterial action of thiourea compounds is often attributed to the ability of their C=S, C=O, and NH groups to become protonated under acidic conditions. This allows them to interact with carboxyl and phosphate (B84403) groups on the bacterial cell surface, thereby enhancing their activity. nih.gov The introduction of certain chemical groups to the thiourea structure has been shown to influence their antibacterial potency. For instance, derivatives substituted with electron-withdrawing groups, such as chlorine atoms, on a phenyl group have demonstrated good antibacterial activity. nih.gov Similarly, the presence of dichloro and methoxy (B1213986) groups on aryl rings has been associated with significant antibacterial effects, with halogen-containing compounds showing higher activity than those with a methoxy group. nih.gov

In the quest for new antibacterial agents, researchers have synthesized and evaluated various thiourea derivatives. One study focused on the synthesis of N-substituted piperazinylquinolone derivatives and tested their activity against both Gram-positive and Gram-negative bacteria. nih.gov The preliminary results were promising, indicating that many of the synthesized compounds had comparable or even better activity against Staphylococcus aureus and Staphylococcus epidermidis than the parent drugs used as references. nih.gov Notably, a ciprofloxacin (B1669076) derivative, 5a , which contained an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue, exhibited a significant improvement in potency against staphylococci while retaining its effectiveness against Gram-negative bacteria. nih.gov

Another approach has been the synthesis of bis-cationic compounds, including bis-thiazoliums, bis-imidazoliums, and bis-1,2,4-triazoliums, to combat the global issue of bacterial drug resistance. nih.gov While some of the bis-thiazolium compounds showed fair antibacterial activity, the bis-imidazolium and bis-1,2,4-triazolium derivatives were found to be highly potent, with minimum inhibitory concentrations (MICs) around 1 μg/mL. nih.gov Several of these compounds also demonstrated low toxicity towards eukaryotic lung fibroblasts, and a clear bactericidal effect was observed for four selected compounds. nih.gov

However, not all thiourea analogs exhibit direct antibacterial properties. In one study, despite showing a trend of increased growth inhibition with higher concentrations, the synthesized 1-allyl-3-benzoylthiourea (B5185869) analogs lacked inherent antibacterial activity. nih.gov This suggests that further structural modifications, focusing on optimizing properties like lipophilicity and steric factors, are necessary to enhance their antibacterial potential. nih.gov

Table 1: Antibacterial Activity of Selected Thiourea Analogs

| Compound/Derivative | Target Bacteria | Key Findings |

|---|---|---|

| Thiourea derivatives with electron-withdrawing groups | General | Good antibacterial activity. nih.gov |

| Ciprofloxacin derivative 5a | Staphylococcus aureus, Staphylococcus epidermidis, Gram-negative bacteria | Significant improvement in potency against staphylococci, maintained Gram-negative coverage. nih.gov |

| Bis-imidazolium and Bis-1,2,4-triazolium derivatives | General | Highly potent with MICs near 1 μg/mL. nih.gov |

| 1-allyl-3-benzoylthiourea analogs | General | Lacked direct antibacterial activity but showed concentration-dependent growth inhibition. nih.gov |

Anticancer Properties and Tumor Growth Inhibition Studies

The search for novel anticancer agents has led to the investigation of thiourea and thiosemicarbazone derivatives, which have shown promise due to their metal-chelating properties and ability to induce cancer cell death. nih.govijper.org

One notable example is a symmetrical 1,3-phenyl bis-thiourea derivative, named 41J ((1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea])). nih.gov This compound has demonstrated potent cytotoxic effects against multiple cancer cell lines at nanomolar concentrations. nih.gov The mechanism of action involves the direct inhibition of tubulin polymerization, a critical process for cell division. nih.gov This interference with microtubule function leads to mitotic arrest in prometaphase and subsequent apoptosis (programmed cell death). nih.gov Importantly, in vivo studies using glioblastoma multiforme xenografts in nude mice showed that 41J significantly inhibited tumor growth at well-tolerated doses. nih.gov A key advantage of this compound is its ability to overcome drug resistance associated with β-tubulin mutations and P-glycoprotein overexpression. nih.gov

Thiosemicarbazone analogs have also been a focus of anticancer research. A study on novel thiosemicarbazide (B42300) derivatives revealed that compounds with electron-withdrawing groups, such as halogens and nitro groups, exhibited promising anticancer activity. ijper.org Specifically, two compounds, 4-chlorobenzoyl carbamothioyl methane (B114726) hydrazonate (5a) and 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) , showed significant activity against the B16F10 melanoma cell line, with IC50 values of 0.7 and 0.9 µg/mL, respectively, which are comparable to the standard drug doxorubicin (B1662922) (IC50 of 0.6 µg/mL). ijper.org

Furthermore, copper(II) complexes with salicylaldehyde (B1680747) thiosemicarbazone ligands have exhibited remarkable nanomolar cytotoxic activity. nih.gov Although their poor water solubility has posed challenges for clinical development, the synthesis of water-soluble sulfonated derivatives has shown promise. nih.gov These copper complexes demonstrated low to sub-micromolar cytotoxic activity, which was maintained in 3D cancer cell spheroid models, and they were selective towards cancer cells. nih.gov Preliminary in vivo experiments with a representative derivative in a murine lung carcinoma model highlighted its significant antitumor efficacy and better tolerability compared to the reference metallodrug. nih.gov The mechanism of action for this class of compounds appears to involve the inhibition of protein disulfide-isomerase. nih.gov

Another area of investigation involves ruthenium(II)-DMSO-chalcone complexes. Two such complexes, with the general formula cis-[Ru(S-DMSO)3(R-CO-CH=CH-R')Cl], where R is 2-hydroxyphenyl and R' is either thiophene (1 ) or 3-methyl thiophene (2 ), have been studied for their cytotoxic properties against various human tumor cell lines. nih.gov The IC50 values for these complexes ranged from 22.9 to 76.8 μM, with complex 2 being the more cytotoxic of the two. nih.gov Both complexes were found to induce G2 phase cell cycle arrest and apoptosis in HeLa cells. nih.gov

Table 2: Anticancer Activity of Selected Thiourea and Thiosemicarbazone Analogs

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| 41J (1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea]) | Multiple cancer cell lines, Glioblastoma multiforme (in vivo) | Potent cytotoxicity at nanomolar concentrations; inhibits tubulin polymerization; overcomes drug resistance. nih.gov |

| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | B16F10 melanoma | Significant anticancer activity with an IC50 value of 0.7 µg/mL. ijper.org |

| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 melanoma | Significant anticancer activity with an IC50 value of 0.9 µg/mL. ijper.org |

| Water-soluble sulfonated copper(II) thiosemicarbazone complexes | HCT-15, 2008 (3D spheroids), Lewis Lung Carcinoma (in vivo) | Low to sub-micromolar cytotoxic activity; selective towards cancer cells; significant antitumor efficacy in vivo. nih.gov |

| Ruthenium(II)-DMSO-chalcone complex 2 | HeLa and other human tumor cell lines | More cytotoxic than complex 1 with IC50 values between 22.9 and 76.8 μM; induces G2 cell cycle arrest and apoptosis. nih.gov |

Antiplasmodial and Antiparasitic Activity

Thiourea and its derivatives have also been explored for their potential in combating parasitic diseases. The metal-binding capability of some of these compounds can enhance their cellular uptake and lead to novel biological activities, including antiparasitic effects. mdpi.com The mechanisms of action can be diverse, often involving the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA biosynthesis, and the generation of reactive oxygen species. mdpi.com

In the context of Chagas disease, caused by Trypanosoma cruzi, several thiourea derivatives have shown significant trypanocidal activity. Fourteen derivatives exhibited IC50 values ranging from 0.2 to 3.9 μM, which is more potent than the standard drug benznidazole (B1666585) (BZN) (IC50 = 4.2 μM). mdpi.com Certain compounds were found to induce mitochondrial disruption, apoptosis, and damage to the parasite's membrane. mdpi.com One derivative was observed to cause detachment of the flagellum from the parasite's body. mdpi.com In a 3D cardiac microtissue model of T. cruzi infection, one compound reduced the parasite load by up to 86% at a concentration of 100 µM, an effect comparable to BZN. mdpi.com Another compound significantly reduced the intracellular amastigote burden by approximately 60% at 12 µM and impaired the release of trypomastigotes by about 80%. mdpi.com

Against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, pseudoceratidine and its derivatives, extracted from the marine sponge Tedania brasiliensis, have shown moderate efficacy. nih.gov The antiplasmodial activity of these alkaloids is linked to the length of their polyamine chain and the presence of bromine atoms. nih.gov

Other natural and synthetic compounds have also been tested for their antiparasitic properties. Bithionate sodium has shown medium to high potency against the fish pathogens Vibrio harveyi and V. anguillarum, suggesting its potential synergistic use with its antiparasitic activity in aquaculture to control secondary bacterial infections. nih.gov Cedrol, a sesquiterpene alcohol, is known for its antiparasitic and nematicidal properties. nih.gov

Table 3: Antiplasmodial and Antiparasitic Activity of Selected Compounds

| Compound/Derivative | Target Parasite/Organism | Key Findings |

|---|---|---|

| Thiourea derivatives | Trypanosoma cruzi | IC50 values ranging from 0.2 to 3.9 μM; induced mitochondrial disruption, apoptosis, and membrane damage. mdpi.com |

| Pseudoceratidine and its derivatives | Plasmodium falciparum, Leishmania infantum, Leishmania amazonensis, Trypanosoma cruzi | Moderate efficacy against the tested parasites. nih.gov |